1β-Hydroxychenodeoxycholic Acid
Description
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.57 |
Purity |
>95% |
Synonyms |
1β,3α,7α-Trihydroxy-5β-cholan-24-oic Acid; 1β,3α,7α-Trihydroxy-5β-cholanoic Acid; (1β,3α,5β,7α)-1,3,7-Trihydroxycholan-24-oic Acid |
Origin of Product |
United States |
Formation of 1β Hydroxychenodeoxycholic Acid:
The primary pathway for the formation of 1β-HCDCA involves the 1β-hydroxylation of chenodeoxycholic acid. This reaction is likely catalyzed by cytochrome P450 enzymes, particularly from the CYP3A family, which are known to be involved in the hydroxylation of other bile acids like deoxycholic acid. nih.govnih.gov The detoxification of bile acids is a key function of CYP3A4 in humans, and inducers of this enzyme can stimulate the hydroxylation of bile acids. nih.gov
Conjugation:
Like other bile acids, 1β-HCDCA is expected to undergo conjugation in the liver to increase its water solubility and facilitate its excretion. This process involves the attachment of an amino acid, typically glycine (B1666218) or taurine (B1682933), to the carboxylic acid side chain of the bile acid. This reaction is catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT).
Microbial Metabolism in the Gut:
Bile acids that are not reabsorbed in the small intestine enter the colon, where they are subject to extensive metabolism by the gut microbiota. For 1β-HCDCA, these transformations could include deconjugation (hydrolysis of the amide bond), dehydroxylation, and oxidation of the hydroxyl groups. The specific microbial enzymes responsible for these transformations of 1β-HCDCA have not been identified but are likely similar to those that act on other bile acids.
The following table summarizes the key putative enzymatic steps in the metabolism of 1β-HCDCA.
| Metabolic Step | Enzyme(s) | Location | Description |
| 1β-Hydroxylation of CDCA | Cytochrome P450 (e.g., CYP3A4) | Liver | Addition of a hydroxyl group at the 1β position of chenodeoxycholic acid. |
| Conjugation | Bile acid-CoA synthetase (BACS), Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Liver | Conjugation with glycine (B1666218) or taurine (B1682933) to form glyco-1β-HCDCA or tauro-1β-HCDCA. |
| Deconjugation | Bile salt hydrolases (BSH) from gut bacteria | Colon | Removal of the conjugated amino acid. |
| Dehydroxylation/Oxidation | Microbial enzymes | Colon | Further modifications of the steroid nucleus. |
Methodological Innovations for Metabolic Pathway Reconstruction
Reconstructing the metabolic pathway of a novel compound like 1β-HCDCA involves a combination of experimental and computational approaches.
In Vitro and In Vivo Studies: Incubating 1β-HCDCA with liver microsomes, hepatocytes, or fecal slurries can help identify its primary metabolites. Animal models can provide a more complete picture of its in vivo metabolic fate.
Analytical Techniques: Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the separation and structural elucidation of metabolites.
Genome-Scale Metabolic Models (GSMMs): GSMMs are comprehensive computational frameworks that contain all known metabolic reactions in an organism. biorxiv.orgjefferson.edunih.govjefferson.edu By integrating experimental data (e.g., transcriptomics, proteomics, metabolomics) into these models, it is possible to predict metabolic fluxes and reconstruct pathways. biorxiv.orgjefferson.edunih.govjefferson.edu For instance, a GSMM of human metabolism could be used to simulate the metabolism of 1β-HCDCA and identify the most likely enzymatic reactions and pathways involved. jefferson.edunih.gov
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. nih.govuclouvain.beyoutube.comnih.gov This provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.
Methodologies for Flux Analysis:
Several methods can be employed for metabolic flux analysis, each with its own advantages and applications.
| Method | Description | Application to 1β-HCDCA Studies |
| Flux Balance Analysis (FBA) | A computational method that uses a stoichiometric model of metabolism to predict the distribution of metabolic fluxes that maximizes a specific cellular objective (e.g., biomass production). youtube.com | Could be used with a human GSMM to predict the theoretical maximum production rate of 1β-HCDCA from CDCA or to analyze the impact of 1β-HCDCA on other metabolic pathways. |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | An experimental technique that involves feeding cells with ¹³C-labeled substrates and measuring the isotopic labeling patterns of intracellular metabolites. These patterns are then used to calculate the intracellular fluxes. nih.govmdpi.com | Could be employed in cell culture studies (e.g., hepatocytes) using ¹³C-labeled CDCA to trace the carbon flow and quantify the flux through the 1β-hydroxylation pathway and subsequent metabolic steps. |
| Dynamic Metabolic Flux Analysis (DMFA) | An extension of MFA that accounts for the time-varying nature of metabolic fluxes, which is particularly relevant in batch cultures or in response to perturbations. | Could be applied to study the temporal changes in 1β-HCDCA metabolism in response to drug treatment or changes in physiological conditions. |
The application of these advanced research models and methodological innovations will be instrumental in fully elucidating the metabolic pathways of 1β-HCDCA and understanding its metabolic flux in various physiological and pathological contexts.
Analytical Methodologies for 1β Hydroxychenodeoxycholic Acid in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating 1β-Hydroxychenodeoxycholic Acid from other structurally similar bile acids. The choice of technique depends on the analytical goal, whether it is for precise quantification or for purification ahead of structural analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the sensitive and specific quantification of this compound. This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation offered by tandem mass spectrometry.
Research on the biosynthesis of 1β-hydroxylated bile acids has utilized ultra-fast liquid chromatography systems to achieve separation. jst.go.jp A common approach involves a C18 reversed-phase column, which separates bile acids based on their hydrophobicity. jst.go.jp A gradient elution, typically with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile), is employed to resolve the various bile acid species. jst.go.jp The mass spectrometer, often equipped with a heated electrospray ionization (ESI) source operating in negative ion mode, allows for the detection of the deprotonated molecule of this compound and its specific fragment ions, ensuring high selectivity and sensitivity. jst.go.jp
Table 1: Example of LC-MS/MS Parameters for 1β-Hydroxylated Bile Acid Analysis
| Parameter | Condition |
|---|---|
| LC System | Shimadzu NexeraX2 |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 50×2.1 mm i.d.) |
| Mobile Phase A | 20 mM Ammonium Acetate and Acetonitrile (B52724) (95:5, v/v) |
| Mobile Phase B | Acetonitrile and 10 mM Ammonium Acetate (95:5, v/v) |
| Flow Rate | 0.5 mL/min |
| Gradient Program | 2% B (0-2 min), 2-50% B (2-12 min), 50-98% B (12-15 min) |
| Ionization Mode | ESI Negative |
| Desolvation Line Temp. | 250°C |
| Heat Block Temp. | 400°C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
This table is based on data from a study on 1β-hydroxylated bile acid biosynthesis. jst.go.jp
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of bile acids, including this compound. Due to the low volatility of bile acids, a crucial sample preparation step known as derivatization is required before GC-MS analysis. This process chemically modifies the bile acid to increase its volatility.
For this compound and other bile acids, a common two-step derivatization is performed. The carboxylic acid group is first converted to a methyl ester, followed by the conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This results in the formation of a volatile trimethylsilyl methyl ester derivative that is suitable for gas chromatography. The analysis of biliary bile acids from certain avian species has utilized this derivatization approach. Following separation on a GC column, the mass spectrometer provides detailed mass spectra of the derivative, which can be used for identification and quantification. Negative ion chemical ionization mass spectrometry has been noted as a method for determining fetal bile acids, including 1β-hydroxylated forms. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of bile acids. When not coupled to a mass spectrometer, HPLC systems typically use an ultraviolet (UV) detector. However, since bile acids lack a strong chromophore, derivatization may be required for sensitive detection, or detection can be performed at low wavelengths (around 200-210 nm).
The separation principles are similar to those in LC-MS/MS, with reversed-phase columns like C18 being the stationary phase of choice. A gradient of an organic solvent like acetonitrile in an aqueous buffer is used to elute the bile acids. HPLC has been employed in studies analyzing the bile acid composition of various animal species, leading to the identification of this compound.
Spectroscopic Approaches for Structural Elucidation
While chromatography is essential for separation, spectroscopic methods are indispensable for the definitive structural confirmation of this compound, particularly for distinguishing it from its isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including bile acids. It provides detailed information about the carbon-hydrogen framework of the molecule. For a compound like this compound, NMR is critical to confirm the presence and, crucially, the specific location and stereochemistry of the hydroxyl groups on the steroid nucleus.
The identification of this compound in the bile of fruit pigeons and doves was confirmed using NMR. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), scientists can map the connectivity of all atoms and determine the relative stereochemistry. This allows for the definitive assignment of the hydroxyl group to the 1β position, distinguishing it from other dihydroxy bile acid isomers.
Electrospray Ionization (ESI) is a soft ionization technique commonly used as the ion source in LC-MS/MS analysis of bile acids. For this compound, ESI is typically performed in the negative ion mode, which generates an abundant deprotonated molecule, [M-H]⁻.
In the tandem mass spectrometry (MS/MS) stage, this specific [M-H]⁻ precursor ion is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart, producing a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, which is used for both qualitative confirmation of the compound's identity and for highly selective quantification through multiple reaction monitoring (MRM). The conditions for ESI, such as voltages and gas flows, are optimized to maximize the signal for the specific bile acid of interest. jst.go.jp
Molecular and Cellular Research on 1β Hydroxychenodeoxycholic Acid
Mechanisms of Action at a Molecular Level in Model Systems
The molecular actions of 1β-hydroxychenodeoxycholic acid (1β-OH-CDCA), a hydroxylated metabolite of the secondary bile acid chenodeoxycholic acid (CDCA), are primarily understood through its interactions with various cellular receptors and its subsequent influence on downstream signaling pathways.
Interactions with Cellular Receptors (e.g., Nuclear Receptors, G-Protein Coupled Receptors)
Bile acids, including metabolites like 1β-OH-CDCA, are not merely detergents for lipid absorption but also function as complex signaling molecules that interact with a variety of receptors. nih.gov These interactions are central to their ability to regulate diverse physiological processes. nih.gov The primary receptor targets for bile acids are nuclear receptors and G-protein coupled receptors (GPCRs). nih.gov
Nuclear receptors are a class of ligand-activated transcription factors that control the expression of genes involved in a wide array of physiological functions. nih.gov The farnesoid X receptor (FXR) has been identified as a key nuclear receptor for bile acids. nih.govnih.gov Bile acids like chenodeoxycholic acid act as physiological ligands for FXR, initiating a cascade of events that regulate bile acid synthesis and transport. nih.gov Another nuclear receptor, the pregnane (B1235032) X receptor (PXR), functions as a xenobiotic sensor and is also activated by certain bile acids. nih.gov
In addition to nuclear receptors, bile acids can activate GPCRs. TGR5 (also known as GPBAR1) is a prominent GPCR that is activated by bile acids. nih.gov Furthermore, some bile acids have been shown to interact with other receptors like the sphingosine-1-phosphate receptor 2 (S1PR2) and α5 β1 integrin. nih.govnih.gov Tauroursodeoxycholic acid (TUDCA), a related bile acid, has been found to bind to the G-protein site on light-activated rhodopsin, a GPCR, suggesting diverse receptor interaction possibilities for bile acid derivatives. nih.gov
Studies in various cell lines have been instrumental in elucidating the specific interactions between bile acids and their receptors. Ligand binding assays and reporter gene assays are common methods used to assess the activation of these receptors.
For instance, research has demonstrated that chenodeoxycholic acid can directly bind to and activate FXR. nih.gov This binding event leads to the recruitment of coactivators, a crucial step in initiating the transcription of target genes. nih.gov Cell-based assays have shown that upon activation by bile acids, FXR can repress the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov Conversely, FXR activation leads to the induction of the intestinal bile acid-binding protein (I-BABP), which is involved in the transport of bile acids. nih.gov
Studies have also explored the activation of other receptors. Deoxycholic acid (DCA) has been shown to upregulate the expression of S1PR2 in a dose-dependent manner in cell lines. nih.gov This interaction highlights the ability of secondary bile acids to modulate GPCR signaling.
The table below summarizes key findings from ligand binding and receptor activation studies for bile acids, providing a framework for understanding the potential interactions of 1β-OH-CDCA.
| Receptor | Ligand | Cell Line Model | Key Finding |
| Farnesoid X Receptor (FXR) | Chenodeoxycholic acid | Cultured cells | Activates FXR and promotes coactivator recruitment. nih.gov |
| Farnesoid X Receptor (FXR) | Bile acids | Cell line | Represses transcription of cholesterol 7α-hydroxylase and activates intestinal bile acid-binding protein. nih.gov |
| Sphingosine-1-Phosphate Receptor 2 (S1PR2) | Deoxycholic acid | Not specified | Dose-dependently upregulates S1PR2 expression. nih.gov |
| G-protein-coupled bile acid receptor 1 (GPBAR1) | Bile acids | Not specified | Activation of GPBAR1 is involved in modulating immune responses and cell adhesion. nih.gov |
The activation of cellular receptors by bile acids initiates a cascade of downstream signaling events that ultimately alter cellular function.
Activation of FXR by bile acids leads to the transcriptional regulation of numerous genes. A key downstream target is the small heterodimer partner (SHP), an atypical nuclear receptor. nih.gov Activated FXR induces the expression of SHP, which in turn represses the activity of other nuclear receptors like liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), thereby inhibiting the expression of genes involved in bile acid synthesis, such as CYP7A1. nih.govnih.gov This FXR-SHP pathway is a central mechanism for the negative feedback regulation of bile acid production. nih.gov
The interaction of deoxycholic acid with S1PR2 has been shown to stimulate the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov This activation of the S1PR2/ERK1/2 pathway can lead to further downstream effects, including the release of cathepsin B and the activation of the NLRP3 inflammasome. nih.gov
Furthermore, bile acids can induce the activation of the activator protein-1 (AP-1) transcription factor. nih.gov This process has been shown to be dependent on both the ERK and protein kinase C (PKC) signaling pathways. nih.gov The AP-1 complex induced by deoxycholic acid consists of JunD, Fra-1, and c-Fos. nih.gov
The table below outlines the key downstream signaling pathways modulated by bile acids.
| Receptor/Pathway | Modulator | Downstream Effect |
| FXR | Bile acids | Induction of SHP, leading to repression of CYP7A1 gene expression. nih.gov |
| S1PR2 | Deoxycholic acid | Activation of ERK1/2 signaling pathway, promoting cathepsin B release. nih.gov |
| AP-1 | Deoxycholic acid | Activation of AP-1 transcription factor via ERK and PKC signaling. nih.gov |
Impact on Cellular Processes in In Vitro Models
The molecular interactions of 1β-OH-CDCA and related bile acids translate into significant impacts on various cellular processes, which have been extensively studied in in vitro models. These effects include the modulation of enzyme activities, gene expression, and cellular metabolism.
Modulation of Enzyme Activities and Gene Expression
A primary effect of bile acid signaling is the regulation of enzymes and genes involved in their own synthesis and metabolism. nih.gov The detoxification of bile acids is largely handled by the CYP3A4 enzyme in humans. nih.gov The metabolism of deoxycholic acid into 1β-OH-DCA is specifically catalyzed by CYP3A4 and CYP3A7. invivochem.commedchemexpress.com
The activation of FXR by bile acids leads to significant changes in gene expression. As previously mentioned, FXR activation represses the gene encoding cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov Conversely, it activates the gene encoding the intestinal bile acid-binding protein (I-BABP). nih.gov
In primary human hepatocytes, chenodeoxycholic acid treatment has been shown to deregulate transcripts involved in bile acid metabolism. nih.gov It can independently decrease bile acid synthesis, likely through the regulatory protein SHP. nih.gov Furthermore, studies in mice have shown that hyodeoxycholic acid can increase the gene expression of bile acid synthesis enzymes, including Cyp7a1, Cyp7b1, and Cyp8b1, while decreasing the expression of the cholesterol transporter Abcg5/g8 in the liver. nih.gov
The table below details the modulation of specific enzymes and genes by bile acids.
| Enzyme/Gene | Modulating Bile Acid | Effect | Model System |
| CYP3A4/CYP3A7 | Deoxycholic acid | Metabolizes DCA to 1β-OH-DCA | Recombinant human CYP450 enzymes invivochem.commedchemexpress.com |
| Cholesterol 7α-hydroxylase (CYP7A1) | Chenodeoxycholic acid (via FXR) | Repression of gene expression | Cell line nih.gov |
| Intestinal bile acid-binding protein (I-BABP) | Bile acids (via FXR) | Activation of gene expression | Cell line nih.gov |
| Cyp7a1, Cyp7b1, Cyp8b1 | Hyodeoxycholic acid | Increased gene expression | Mouse liver nih.gov |
| Abcg5/g8 | Hyodeoxycholic acid | Decreased gene expression | Mouse liver nih.gov |
| 12α-hydroxylase | Not specified | Activity modulated by protein fractions from liver microsomes and cytosol | Rabbit liver nih.gov |
Cellular Metabolism Perturbations
Bile acids are integral to the regulation of lipid and glucose metabolism. drugbank.com The activation of FXR in hepatocytes upregulates SHP, which in turn suppresses not only bile acid synthesis but also gluconeogenesis and lipogenesis. nih.gov Bile acids have been shown to inhibit the expression of key gluconeogenic genes, including glucose-6-phosphatase (G6Pase), phosphoenolpyruvate (B93156) carboxykinase (PEPCK), and fructose (B13574) 1,6-bisphosphatase, in an SHP-dependent manner. nih.gov
The mechanism of this inhibition involves the SHP-mediated repression of hepatocyte nuclear factor 4 (HNF4) and the forkhead transcription factor Foxo1. nih.gov SHP interacts with Foxo1, leading to the repression of Foxo1-mediated G6Pase transcription. nih.gov
In the context of colitis models, deoxycholic acid has been shown to exacerbate inflammation by activating the NLRP3 inflammasome, an effect mediated through the S1PR2 receptor. nih.gov This highlights the role of bile acids in modulating inflammatory responses at a cellular level.
The table below summarizes the observed perturbations in cellular metabolism induced by bile acids.
| Metabolic Process | Modulating Bile Acid | Key Effect | Mechanism |
| Gluconeogenesis | Chenodeoxycholic acid | Inhibition of gluconeogenic gene expression (G6Pase, PEPCK) | SHP-dependent repression of HNF4 and Foxo1 nih.gov |
| Lipogenesis | Bile acids (via FXR) | Suppression | Upregulation of SHP nih.gov |
| Inflammation | Deoxycholic acid | Activation of NLRP3 inflammasome | Mediated through S1PR2 signaling nih.gov |
Comparative Biochemical and Evolutionary Aspects of 1β Hydroxylated Bile Acids
Occurrence and Distribution Across Vertebrate Species
The hydroxylation of the bile acid nucleus at the 1β-position represents a less common, yet significant, modification in the biochemistry of vertebrates. The distribution of bile acids featuring this specific structural motif is not uniform across the animal kingdom, with its presence being a noteworthy characteristic in particular vertebrate lineages. nih.govnih.gov
The initial identification of 1β-hydroxychenodeoxycholic acid as a major biliary bile acid occurred during investigations into the bile acid composition of avian species, specifically within the order Columbiformes. nih.gov
A comprehensive analysis of 30 species of pigeons and doves revealed that while chenodeoxycholic acid was the predominant bile acid in most, a significant number of species within the Ptilinopus (fruit pigeons) and Ducula (imperial pigeons) genera contained this compound. nih.gov In these species, this novel bile acid constituted a substantial portion of the total biliary bile acids, with proportions ranging from 2% to 43%. nih.gov This discovery marked the first time a 1β-hydroxy derivative of chenodeoxycholic acid was identified as a major bile acid in vertebrates. nih.gov The study also noted that in these birds, bile acids were conjugated with both glycine (B1666218) and taurine (B1682933), a feature previously thought to be more characteristic of mammals. nih.gov
Further research into avian bile salt diversity has shown that 1β-hydroxylation is not limited to pigeons and doves. For instance, two species of tinamou, a group of paleognath birds, were found to have 1β-hydroxylation of C27 bile acids, a structure that is so far unique to this group. nih.gov In contrast, studies of the Shoebill Stork (Balaeniceps rex) did not identify 1β-hydroxylated bile acids as a significant component of its bile. Instead, its dominant bile acid was found to be 16α-hydroxychenodeoxycholic acid, a novel bile acid that it shares with some species of herons. nih.govresearchgate.netuzh.ch
Table 1: Occurrence of this compound in Select Avian Genera
| Genus | Species Examined | Species with this compound | Proportion in Bile (%) |
|---|---|---|---|
| Ptilinopus (Fruit Pigeons) | 15 | 7 | 2 - 43 |
| Ducula (Imperial Pigeons) | 9 | 6 | 2 - 43 |
Data sourced from a study on the biliary bile acid composition of 30 species of pigeons and doves. nih.gov
Outside of the avian class, the occurrence of 1β-hydroxylated bile acids is sporadic and has been primarily documented in mammals, particularly marsupials. nih.govnih.gov A broad survey of bile salts across vertebrates identified C-1 hydroxylation as a minor modification site. nih.gov Specifically, 1β-hydroxylated C24 bile acids are considered uncommon in vertebrates other than birds but have been identified in the bile of some marsupials. nih.govnih.gov For example, 1α-hydroxy-chenodeoxycholic acid has been found in 18 species of marsupials. nih.gov
In reptiles, while there is extensive diversity in bile acid structures, including various hydroxylation patterns (e.g., 16α-hydroxylation in snakes), 1β-hydroxylation has not been reported as a characteristic feature of their bile acid profiles. nih.govresearchgate.net
Interestingly, the capacity for 1β-hydroxylation of bile acids is present in humans, though it is most prominent during early infancy. jst.go.jp Studies have shown that 1β-hydroxylated bile acids are found in the urine of newborns, with their concentration declining significantly with age. This process is thought to be a temporary metabolic pathway that facilitates the excretion of bile acids when the primary hepatic transport mechanisms are not yet fully mature. jst.go.jp
Table 2: Distribution of 1β-Hydroxylated Bile Acids in Vertebrates
| Vertebrate Group | Presence of 1β-Hydroxylated Bile Acids | Specific Examples/Notes |
|---|---|---|
| Birds | Yes | Found as a major component in some fruit pigeons and doves (Ptilinopus, Ducula). nih.gov Tinamous possess 1β-hydroxylated C27 bile acids. nih.gov |
| Reptiles | Not reported as a characteristic feature | Reptiles exhibit diverse bile acid hydroxylation, but 1β-hydroxylation is not a common trait. nih.govnih.gov |
| Mammals | Yes (uncommon) | Documented in some marsupials. nih.govnih.gov Present as a transient metabolite in human infants. jst.go.jp |
Evolutionary Trajectories of Bile Acid Hydroxylation Pathways
The structural diversification of bile acids across vertebrate evolution is the result of changes in the enzymatic pathways responsible for their synthesis from cholesterol. nih.gov The addition of hydroxyl groups at various positions on the steroid nucleus, including the 1β-position, is a key mechanism driving this diversity. nih.gov
The evolutionary history of 1β-hydroxylase activity appears to be one of divergence, with the trait appearing in distinct and seemingly unrelated vertebrate lineages. Its presence as a major bile acid in certain avian groups (pigeons, doves, tinamous) and some marsupials, but its general absence in other vertebrates, suggests that the enzyme activity may have evolved independently in these groups or been lost in others. nih.gov
The general pattern of bile salt evolution shows a trend from C27 bile alcohols and acids, which are common in early-evolving vertebrates like fish, amphibians, and reptiles, towards the dominance of C24 bile acids in birds and mammals. nih.gov The appearance of additional hydroxylation sites, such as C-1, C-12, and C-16, represents further evolutionary elaborations on these basic structures. nih.gov The fact that 1β-hydroxylation is found in both C24 bile acids (pigeons, doves, marsupials) and C27 bile acids (tinamous) indicates that the enzymatic capacity for this modification has been integrated into different stages of the bile acid synthetic pathway in different lineages. nih.govnih.gov
In humans, the 1β-hydroxylation of bile acids during infancy is catalyzed by the cytochrome P450 enzymes CYP3A7 (the major fetal/neonatal P450) and CYP3A4. jst.go.jp The activity of CYP3A7 is high in the fetal and neonatal liver but decreases dramatically after birth, which corresponds with the decline in urinary 1β-hydroxylated bile acids. jst.go.jp This suggests that the genetic basis for 1β-hydroxylase activity is conserved in humans but is expressed only during a specific developmental stage. The presence of this pathway in early human life, and its constitutive expression in certain bird and marsupial species, points to a complex evolutionary history of the regulatory mechanisms governing the expression of the responsible enzymes.
Advanced Research Models and Methodological Innovations for 1β Hydroxychenodeoxycholic Acid Studies
In Vitro Systems for Studying 1β-Hydroxylation
In vitro systems provide a controlled environment to dissect the specific biochemical reactions involved in the formation of 1β-OH-CDCA. These systems are crucial for identifying the enzymes responsible for 1β-hydroxylation and for studying the developmental aspects of this metabolic pathway.
Recombinant Enzyme Systems and Microsomal Preparations
The primary approach to identifying the specific enzymes responsible for the 1β-hydroxylation of chenodeoxycholic acid (CDCA) involves the use of recombinant enzyme systems and microsomal preparations. nih.govnih.gov Microsomes, which are vesicles formed from the endoplasmic reticulum of liver cells, contain a high concentration of cytochrome P450 (CYP) enzymes, which are known to be involved in bile acid metabolism. nih.govnih.gov
Researchers can express individual human CYP enzymes in host systems, such as bacteria or yeast, to create recombinant enzymes. nih.gov These purified enzymes are then incubated with CDCA to determine which specific CYP is capable of catalyzing the 1β-hydroxylation reaction. This method allows for the unambiguous identification of the responsible enzyme without the confounding factors present in a whole-cell system.
Similarly, liver microsomal preparations from humans or animal models can be used to study the 1β-hydroxylation of CDCA. nih.gov By incubating microsomes with CDCA and necessary cofactors like NADPH, researchers can measure the formation of 1β-OH-CDCA. nih.gov These preparations are also valuable for studying the kinetics of the reaction and for screening potential inhibitors or inducers of the responsible enzyme. nih.gov
Hepatocyte Cultures (e.g., Infant Hepatocytes for Developmental Studies)
Primary hepatocyte cultures offer a more physiologically relevant system for studying bile acid metabolism compared to subcellular fractions. nih.govnih.gov These cultures maintain the complex interplay of enzymes, transporters, and regulatory factors that exist within an intact liver cell. wikipedia.org Human hepatocytes, when cultured in a sandwich configuration between layers of collagen, can be used to study the conversion of cholesterol precursors into various bile acids, including hydroxylated forms. nih.gov
Of particular importance are hepatocyte cultures derived from infants. nih.govclinicalgate.com The neonatal period is characterized by a developing capacity for bile acid synthesis and metabolism. nih.govclinicalgate.comnih.gov Studies using infant hepatocytes have been instrumental in understanding the maturation of bile acid metabolic pathways, including the expression and activity of hydroxylating enzymes. nih.govclinicalgate.com Newborn infants have a reduced capacity to metabolize and detoxify certain compounds due to the underdevelopment of the hepatic microsomal system, including low concentrations of cytochrome P450 enzymes. clinicalgate.com The analysis of bile acid composition in the human fetus and neonates reveals the developmental timeline of these metabolic processes. uni-freiburg.de
By comparing the metabolic profiles of infant hepatocytes with those from adults, researchers can gain insights into the developmental regulation of 1β-hydroxylation and its potential role in neonatal physiology and pathophysiology. nih.govnih.gov
Animal Models in Preclinical Bile Acid Research (focused on mechanism and biosynthesis)
Animal models, particularly genetically modified ones, have been indispensable for elucidating the complex pathways of bile acid biosynthesis and their regulation in a whole-organism context. wsu.edunih.gov While species differences in bile acid composition exist, these models provide critical insights into the fundamental mechanisms of bile acid metabolism. wsu.edunih.govnih.gov
Genetically Modified Animal Models for Bile Acid Pathway Investigation
The advent of genetic engineering has revolutionized the study of bile acid metabolism. nih.gov Genetically modified mouse models, in particular, have been instrumental in defining the roles of specific enzymes and transporters in the bile acid biosynthetic pathways. wsu.edunih.gov
| Model Type | Description | Relevance to Bile Acid Research |
| Knockout Mice | Mice in which a specific gene has been inactivated or "knocked out." | Allows researchers to study the function of a particular enzyme or transporter by observing the physiological consequences of its absence. For example, knocking out a specific CYP enzyme suspected of being involved in 1β-hydroxylation would help confirm its role if the production of 1β-OH-CDCA is abolished. |
| Transgenic Mice | Mice that have had a foreign gene inserted into their genome. | Enables the study of the effects of overexpressing a particular gene. For instance, overexpressing a human CYP enzyme in mice could help to "humanize" their bile acid metabolism, making them a more relevant model for human diseases. wsu.edu |
| Humanized Mice | Mice engrafted with human cells or genes. | Severe combined immunodeficiency (SCID) mice with livers repopulated with human hepatocytes serve as a powerful in vivo model to study human-specific aspects of bile acid metabolism and the effects of viral infections like Hepatitis B on these processes. referencecitationanalysis.com |
These models have provided invaluable information on the regulation of bile acid synthesis and the interplay between different metabolic pathways. nih.gov
In Vivo Methodologies for Metabolic Tracing
Metabolic tracing techniques are employed to follow the fate of specific molecules within a living organism. nih.gov In the context of bile acid research, stable isotope-labeled bile acids or their precursors can be administered to animal models. nih.gov
By tracking the appearance of the isotope label in various downstream metabolites, such as 1β-OH-CDCA, researchers can delineate the biosynthetic pathways and calculate the rates of conversion. This approach, often coupled with mass spectrometry for detection, provides a dynamic view of bile acid metabolism in vivo. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method used for the simultaneous quantification of various bile acids and their conjugates in biological samples like plasma, urine, and tissues, which is crucial for tracing their enterohepatic circulation. nih.govnih.gov
Systems Biology and Computational Approaches in Bile Acid Research
The complexity of bile acid metabolism, with its numerous interacting components and regulatory feedback loops, makes it an ideal candidate for systems biology and computational modeling approaches. nih.govnih.gov These methods integrate experimental data from various sources to create comprehensive models that can simulate and predict the behavior of the entire metabolic network. nih.govbiorxiv.org
Physiology-based pharmacokinetic (PBPK) modeling is a computational approach used to describe the distribution and circulation of bile acids throughout the body. nih.govbiorxiv.org These models incorporate physiological parameters such as organ volumes and blood flow rates, as well as biochemical data on enzyme kinetics and transporter activity. biorxiv.orgbiorxiv.org
Key applications of systems biology and computational modeling in bile acid research include:
Predicting drug-induced changes in bile acid levels: PBPK models can simulate the effects of drugs on bile acid transporters and enzymes, helping to predict potential drug-drug interactions and the risk of cholestasis. nih.govbiorxiv.org
Understanding the impact of genetic variations: These models can incorporate data on genetic polymorphisms in bile acid-related genes to predict how such variations might alter an individual's bile acid profile and disease susceptibility. biorxiv.org
Investigating host-microbiome interactions: Systems approaches are being used to model the complex interplay between host and gut microbial metabolism of bile acids, which is crucial for understanding the formation of secondary bile acids. nih.govnih.gov
Identifying key regulatory nodes: By simulating the entire network, researchers can identify critical control points in bile acid metabolism that could be targeted for therapeutic intervention.
Recent advances have led to the development of physiology-based models of murine bile acid metabolism that can account for synthesis, conjugation, microbial transformations, and systemic distribution. nih.govbiorxiv.org These models enhance the mechanistic understanding of how factors like gut microbiota and genetic background influence the bile acid pool. nih.govfrontiersin.org The ultimate goal is to translate findings from animal models to a clinical context, improving the prediction and understanding of human metabolic diseases. nih.gov
Metabolic Pathway Reconstruction and Flux Analysis
The study of 1β-Hydroxychenodeoxycholic Acid (1β-HCDCA) metabolism is crucial for understanding its physiological roles and potential as a biomarker. While direct and extensive research on the metabolic pathway reconstruction and flux analysis of 1β-HCDCA is limited, we can infer its metabolic fate by examining the well-established biotransformation of its parent compound, chenodeoxycholic acid (CDCA), and the known enzymatic reactions that act on similar bile acids.
Putative Metabolic Pathway of this compound
The metabolic pathway of 1β-HCDCA is presumed to follow a series of enzymatic modifications, primarily in the liver and gut. The initial step is the formation of 1β-HCDCA itself, followed by potential conjugation and further microbial transformations.
Future Directions and Emerging Avenues in 1β Hydroxychenodeoxycholic Acid Research
Elucidation of Remaining Uncharacterized Biosynthetic Steps
A significant gap in our knowledge of 1β-OH-CDCA lies in its biosynthetic pathway. While the chemical synthesis of 1β-hydroxylated bile acids, including 1β-OH-CDCA, has been achieved in the laboratory, the endogenous enzymatic steps leading to its formation in vivo are yet to be fully characterized.
The laboratory synthesis of 1β-OH-CDCA (referred to as 10c in the study) starts from chenodeoxycholic acid methyl ester. jst.go.jp The process involves a series of chemical reactions, including oxidation, bromination, debromination, epoxidation, and reduction, to introduce the hydroxyl group at the 1β position. jst.go.jp This multi-step synthesis provides a chemical blueprint for the transformations required but does not necessarily mirror the biological pathway.
The detection of novel 1β-hydroxylated bile acids, specifically 1β, 3α, 7α-trihydroxy-5β-cholan-24-oic acid (1β-OH-CDCA) and 1β, 3α, 7α, 12α-tetrahydroxy-5β-cholan-24-oic acid, in human meconium strongly suggests the existence of a biological pathway for their synthesis. jst.go.jp The enzymes responsible for the initial 7α-hydroxylation of cholesterol, the rate-limiting step in the primary bile acid synthesis pathway, are well-known. nih.gov However, the specific enzymes that catalyze the subsequent 1β-hydroxylation of the chenodeoxycholic acid backbone remain unidentified. Future research must focus on identifying and characterizing these putative enzymes, likely belonging to the cytochrome P450 family, which are known to be involved in bile acid modifications.
Key Research Questions:
What are the specific enzymes responsible for the 1β-hydroxylation of chenodeoxycholic acid in humans and other organisms?
What are the substrate specificities and kinetic properties of these enzymes?
How is the expression and activity of these enzymes regulated at the molecular level?
What are the physiological and pathophysiological conditions that lead to the increased or decreased production of 1β-OH-CDCA?
Investigation of Novel Biological Functions Beyond Known Bile Acid Signaling
The established roles of bile acids in facilitating lipid digestion and activating key nuclear receptors like FXR and TGR5 are well-documented. However, recent discoveries have unveiled novel biological functions for various modified bile acids, hinting at a more complex signaling network. nih.gov The biological activities of 1β-OH-CDCA are largely unknown, presenting a fertile ground for investigation.
While direct studies on 1β-OH-CDCA are scarce, research on other hydroxylated bile acids can offer valuable insights. For instance, hyodeoxycholic acid (HDCA) has been shown to modulate gut microbiota, influence hepatic bile acid synthesis pathways, and exhibit anti-inflammatory effects. nih.gov Similarly, the potential for 1β-OH-CDCA to interact with a range of cellular targets beyond the traditional bile acid receptors is a compelling area of future research.
Emerging evidence suggests that bile acids can influence a wide array of physiological processes, including glucose metabolism, energy expenditure, and immune responses. nih.gov It is plausible that the unique stereochemistry of the 1β-hydroxyl group in 1β-OH-CDCA confers novel binding affinities for as-yet-unidentified receptors or enzymes, leading to distinct biological effects. Investigating these potential functions could open up new therapeutic avenues for metabolic and inflammatory diseases.
Potential Areas of Investigation:
Screening 1β-OH-CDCA against a panel of known and orphan nuclear receptors to identify novel targets.
Assessing the impact of 1β-OH-CDCA on key metabolic pathways, such as gluconeogenesis, lipogenesis, and fatty acid oxidation, in relevant cell models and animal models.
Evaluating the anti-inflammatory and immunomodulatory properties of 1β-OH-CDCA in various in vitro and in vivo models of inflammation.
Exploring the role of 1β-OH-CDCA in regulating the composition and function of the gut microbiome.
Development of Advanced Research Tools and Methodologies
Advancing our understanding of 1β-OH-CDCA is intrinsically linked to the development and application of sophisticated research tools and methodologies. The accurate detection and quantification of this specific bile acid in complex biological matrices is a primary challenge that requires highly sensitive and specific analytical techniques.
Currently, a range of analytical platforms are available for bile acid analysis, each with its own advantages and limitations. nih.gov
| Analytical Technique | Description | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | A simple and robust technique for the qualitative analysis of primary and secondary bile acids and their conjugates. nih.gov | Simple, low cost. | Low sensitivity, not quantitative. |
| High-Performance Liquid Chromatography (HPLC) | A widely used chromatographic technique that offers better sensitivity and separation of analytes in a complex matrix. Can be coupled with UV or refractive index detectors. nih.gov | Good sensitivity and separation. | May require derivatization for some detectors. |
| Gas Chromatography (GC) | A powerful technique for the separation and quantification of volatile compounds. Bile acids require derivatization to increase their volatility. | High resolution and sensitivity. | Requires derivatization, which can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | The most sensitive and widely used analytical tool for the accurate detection and quantification of individual bile acids in various biological samples. nih.govnih.gov | High sensitivity, high specificity, can identify and quantify multiple bile acids simultaneously. | High instrument cost, requires specialized expertise. |
Future efforts should focus on optimizing these existing methods and developing novel approaches specifically tailored for 1β-OH-CDCA. This includes the synthesis of stable isotope-labeled internal standards for accurate quantification by LC-MS/MS and the development of highly specific antibodies for use in immunoassays. Furthermore, advanced techniques like nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information and help in identifying this and other novel bile acids in complex mixtures. nih.gov The creation of a robust, high-throughput analytical platform will be crucial for exploring the roles of specific bile acids in health and disease. nih.gov
Future Methodological Developments:
Synthesis of a stable isotope-labeled 1β-OH-CDCA standard for precise and accurate quantification.
Development of monoclonal antibodies specific to 1β-OH-CDCA for the creation of sensitive ELISAs.
Application of advanced NMR techniques for the structural elucidation and quantification of 1β-OH-CDCA in biological samples.
Integration of metabolomic and proteomic approaches to identify the biosynthetic and signaling pathways associated with 1β-OH-CDCA.
Q & A
Basic Research Questions
Q. How can 1β-Hydroxychenodeoxycholic Acid be distinguished from structurally similar bile acids in analytical workflows?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) to resolve structural differences. The unique 1β-hydroxylation pattern differentiates it from chenodeoxycholic acid (3α,7α-dihydroxy) and deoxycholic acid (3α,12α-dihydroxy). Retention times in reversed-phase LC-MS and fragmentation patterns in tandem MS can further confirm identity .
Q. What is the role of this compound in bile acid synthesis pathways?
- Methodological Answer : It is an intermediate metabolite formed via CYP3A-mediated hydroxylation of chenodeoxycholic acid. To study its biosynthesis, use radiolabeled chenodeoxycholic acid in hepatocyte cultures and quantify metabolites via isotope dilution assays. Knockdown/knockout models of CYP3A can validate its enzymatic origin .
Q. What experimental strategies are recommended for synthesizing this compound?
- Methodological Answer : Chemical synthesis involves selective β-hydroxylation of chenodeoxycholic acid using oxidizing agents like CrO₃ under controlled pH. Alternatively, microbial biotransformation (e.g., Rhodococcus spp.) can achieve stereospecific hydroxylation. Purification requires silica gel chromatography followed by recrystallization in ethanol-water mixtures .
Advanced Research Questions
Q. How should researchers design experiments to validate this compound as a biomarker for CYP3A activity?
- Methodological Answer :
- In vitro : Use human liver microsomes or recombinant CYP3A4 isoforms to measure hydroxylation kinetics of chenodeoxycholic acid.
- Clinical validation : Correlate plasma levels of this compound with CYP3A probe drug clearance (e.g., midazolam) in cohort studies. Statistical analysis should include intraclass correlation coefficients (ICC) to assess reproducibility and mixed-effects models to account for inter-individual variability .
Q. What analytical challenges arise when quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges minimizes matrix interference.
- Detection : Employ LC-MS/MS with deuterated internal standards (e.g., this compound-d4) to correct for ion suppression. Calibration curves must span physiologically relevant concentrations (0.1–100 µM), with validation per ICH Q2(R1) guidelines .
Q. How can contradictory data on the hydrophobicity of this compound be resolved?
- Methodological Answer : Discrepancies often stem from solvent systems used in logP measurements. Compare octanol-water partitioning (shake-flask method) with computational predictions (e.g., Molinspiration). For bile acid interactions, surface plasmon resonance (SPR) can quantify binding to nuclear receptors (e.g., FXR) under varying pH conditions .
Guidelines for Reporting
- Experimental Replication : Include detailed synthetic protocols (e.g., reaction temperatures, solvent ratios) in supplementary materials. For biological assays, specify equipment models and software versions .
- Data Contradictions : Address discrepancies using Bland-Altman plots or Deming regression in publications. Highlight methodological differences (e.g., assay sensitivity) as potential sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
